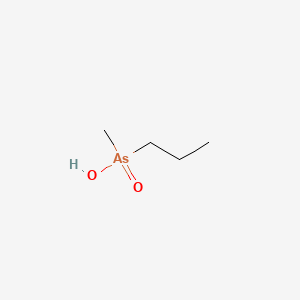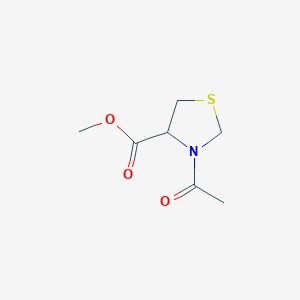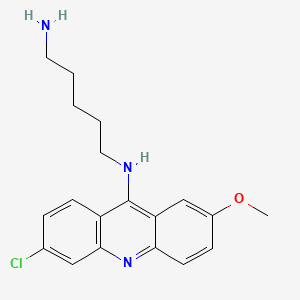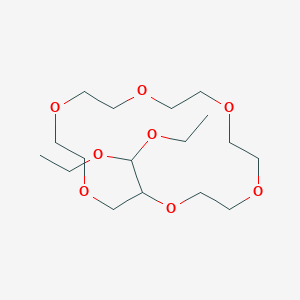![molecular formula C8H14O2 B14448184 3-[(But-3-yn-2-yl)oxy]butan-2-ol CAS No. 79449-74-4](/img/structure/B14448184.png)
3-[(But-3-yn-2-yl)oxy]butan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(But-3-yn-2-yl)oxy]butan-2-ol is an organic compound that belongs to the class of alcohols It features a hydroxyl group (-OH) attached to a butane chain, which is further substituted with a but-3-yn-2-yloxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(But-3-yn-2-yl)oxy]butan-2-ol can be achieved through several methods. One common approach involves the reaction of but-3-yn-2-ol with butan-2-ol in the presence of a suitable catalyst. The reaction typically requires controlled conditions, such as specific temperatures and pressures, to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced catalytic systems and optimized reaction parameters can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-[(But-3-yn-2-yl)oxy]butan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to yield different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce various alcohols.
Aplicaciones Científicas De Investigación
3-[(But-3-yn-2-yl)oxy]butan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be utilized in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 3-[(But-3-yn-2-yl)oxy]butan-2-ol exerts its effects involves interactions with specific molecular targets. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The but-3-yn-2-yloxy group may also play a role in modulating the compound’s properties and behavior in various environments.
Comparación Con Compuestos Similares
Similar Compounds
Butan-2-ol: A simple alcohol with a hydroxyl group attached to the second carbon of a butane chain.
But-3-yn-2-ol: An alcohol with a hydroxyl group and a triple bond in the butane chain.
3-Butyn-1-ol: An alcohol with a hydroxyl group and a triple bond at different positions in the butane chain.
Uniqueness
3-[(But-3-yn-2-yl)oxy]butan-2-ol is unique due to the presence of both a hydroxyl group and a but-3-yn-2-yloxy group in its structure. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
79449-74-4 |
|---|---|
Fórmula molecular |
C8H14O2 |
Peso molecular |
142.20 g/mol |
Nombre IUPAC |
3-but-3-yn-2-yloxybutan-2-ol |
InChI |
InChI=1S/C8H14O2/c1-5-6(2)10-8(4)7(3)9/h1,6-9H,2-4H3 |
Clave InChI |
WTCSTPCFRWZLJJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C#C)OC(C)C(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



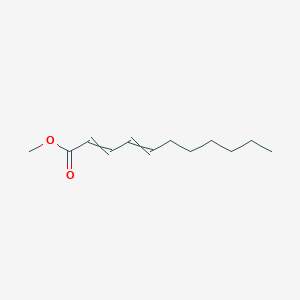

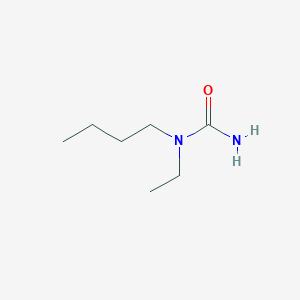
![5-(Trimethylsilyl)-2,3,3a,4,5,7,8,9-octahydro-1H-cyclopenta[a]naphthalen-5-ol](/img/structure/B14448131.png)
![[1,1'-Biphenyl]-4-ol, 4'-[(6-bromohexyl)oxy]-](/img/structure/B14448141.png)
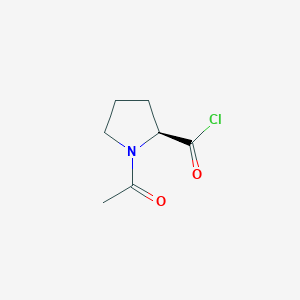
![Trimethyl{3-[(oct-7-en-2-yn-1-yl)oxy]prop-1-yn-1-yl}silane](/img/structure/B14448154.png)
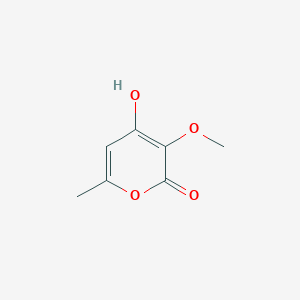
![2-[3-(3-Ethyl-1,3-benzoxazol-2(3H)-ylidene)-2-methylprop-1-en-1-yl]quinoline](/img/structure/B14448159.png)
